molecular formula C16H14N4O3 B4614525 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4614525
M. Wt: 310.31 g/mol
InChI Key: IZCCYNHZWGZCIW-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core and a pyridine moiety

Scientific Research Applications

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions, where the quinazolinone core reacts with pyridine derivatives under suitable conditions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxylated quinazolinones.

    Substitution: Various substituted quinazolinone and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 4-oxo-4H-quinazoline-2-carboxamide share structural similarities and are also studied for their biological activities.

    Pyridine Derivatives: Compounds like N-(pyridin-4-ylmethyl)acetamide have similar structural features and applications.

Uniqueness

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its combined quinazolinone and pyridine structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14(18-9-11-5-7-17-8-6-11)10-20-15(22)12-3-1-2-4-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCCYNHZWGZCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.